molecular formula C20H26O2 B1683762 Atamestane CAS No. 96301-34-7

Atamestane

Número de catálogo: B1683762
Número CAS: 96301-34-7
Peso molecular: 298.4 g/mol
Clave InChI: PEPMWUSGRKINHX-TXTPUJOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atamestane, también conocido como 1-metilandrosta-1,4-dieno-3,17-diona, es un inhibidor de la aromatasa esteroideo. Se estudió por su potencial en el tratamiento de cánceres dependientes de hormonas, como el cáncer de mama, bloqueando la producción de estrógeno en el cuerpo. El compuesto es selectivo, competitivo e irreversible en su inhibición de la enzima aromatasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Atamestane se puede sintetizar a través de múltiples rutas. Un método común implica la reacción de androstadiendiona con reactivo de Gilman, seguida de acetilación con anhídrido acético para formar un enolato de acetato. Este intermedio se broma entonces con 1,3-dibromo-5,5-dimetilhidantoína y se trata con óxido de magnesio para producir this compound . Otro método implica la oxidación del esteroide boldenona con una mezcla de trióxido de cromo y ácido sulfúrico .

Métodos de producción industrial: La producción industrial de this compound normalmente sigue las rutas sintéticas mencionadas anteriormente, con optimización para la síntesis a gran escala. La elección de reactivos y condiciones se adapta para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costes y el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones: Atamestane sufre varios tipos de reacciones químicas, incluyendo:

    Oxidación: El compuesto se puede oxidar utilizando agentes como el trióxido de cromo.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

    Sustitución: Se pueden producir varias reacciones de sustitución, particularmente en la estructura esquelética esteroidea.

Reactivos y condiciones comunes:

    Oxidación: Se utilizan comúnmente el trióxido de cromo y el ácido sulfúrico.

    Bromación: Se utiliza 1,3-dibromo-5,5-dimetilhidantoína para reacciones de bromación.

    Acetilación: Se utiliza anhídrido acético para reacciones de acetilación.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación con trióxido de cromo produce derivados oxidados de this compound .

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Atamestane has been studied extensively for its efficacy in treating hormone receptor-positive advanced breast cancer. A Phase III clinical trial compared this compound combined with toremifene against letrozole, another aromatase inhibitor. The study found that the combination therapy did not significantly outperform letrozole alone in terms of time to progression (TTP) but showed comparable safety profiles. The results indicated that while this compound is effective, its benefits may not exceed those of established therapies like letrozole .

Table 1: Summary of Clinical Trials Involving this compound

Study TypeParticipantsTreatment ComparisonPrimary EndpointResults Summary
Phase III Trial865This compound + Toremifene vs. LetrozoleTime to ProgressionComparable efficacy; similar safety profile
Phase II Study120This compound MonotherapyOverall Response Rate15% response rate; comparable to other AIs
Randomized Trial292This compound (100 mg/300 mg) vs. PlaceboSymptom ImprovementSignificant reduction in estrogen levels; mild side effects

Benign Prostatic Hyperplasia (BPH)

In urology, this compound has been investigated for the treatment of benign prostatic hyperplasia. A randomized controlled trial demonstrated that this compound significantly reduced serum estradiol and estrone levels in patients with BPH, leading to improved clinical symptoms. However, the overall effect was not superior to placebo treatments .

Safety Profile

This compound has shown an excellent safety profile across various studies. It does not appear to inhibit adrenal steroidogenesis or exhibit significant endocrine side effects, making it a promising candidate for conditions sensitive to estrogen levels .

Case Study 1: Advanced Breast Cancer

A patient with receptor-positive advanced breast cancer was treated with a combination of this compound and toremifene after progression on tamoxifen. The treatment resulted in a TTP of approximately 11 months, indicating potential benefits in patients who have developed resistance to first-line therapies .

Case Study 2: Benign Prostatic Hyperplasia

In a clinical trial involving men with symptomatic BPH, treatment with this compound resulted in significant reductions in serum estrogen levels and improvements in urinary symptoms after 48 weeks of treatment. However, the placebo group also reported symptom improvements, suggesting that further studies are needed to establish definitive benefits .

Mecanismo De Acción

Atamestane ejerce sus efectos inhibiendo la enzima aromatasa, que es responsable de convertir los andrógenos en estrógenos. Al bloquear esta conversión, this compound reduce los niveles de estrógeno en el cuerpo, inhibiendo así el crecimiento de las células cancerosas dependientes de estrógenos . La inhibición es selectiva, competitiva e irreversible, lo que convierte a this compound en un potente inhibidor de la aromatasa.

Actividad Biológica

Atamestane is a steroidal aromatase inhibitor that has been studied for its biological activity, particularly in the context of hormone-related conditions such as breast cancer and benign prostatic hyperplasia (BPH). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and pharmacokinetic properties.

This compound functions primarily by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This action leads to a reduction in circulating estrogen levels, which is beneficial in conditions where estrogen promotes tumor growth or exacerbates symptoms. The inhibition of aromatase can also result in a compensatory increase in androgen levels, which may have various physiological effects.

Breast Cancer Treatment

This compound has been investigated for its efficacy in treating hormone-responsive breast cancer. A pilot study evaluated its pharmacokinetics and pharmacodynamics when administered with tamoxifen. Results indicated that this compound effectively suppressed estrogen levels to undetectable levels in most patients, suggesting strong aromatase inhibition .

A Phase 3 study compared this compound combined with toremifene against letrozole in patients with advanced breast cancer. While the primary endpoint was the time to disease progression, preliminary results indicated that this compound might offer comparable efficacy to letrozole, although detailed outcomes are still awaited .

Treatment of Benign Prostatic Hyperplasia (BPH)

In a randomized controlled trial involving 292 patients with BPH, this compound was administered at doses of 100 mg and 300 mg daily. Both doses significantly reduced serum estradiol and estrone levels. However, the increase in testosterone levels did not translate into improved clinical outcomes compared to placebo after 48 weeks . The safety profile was acceptable, with higher doses showing increased side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. It is predominantly metabolized via hepatic pathways, and its half-life allows for once-daily dosing. The mean area under the curve (AUC) indicates that this compound achieves effective plasma concentrations when used in combination with other agents like tamoxifen .

Comparative Biological Activity

To understand the relative potency of this compound compared to other aromatase inhibitors, a summary table is provided below:

Compound IC50 (nM) Clinical Use Notes
This compound2.3Breast cancer, BPHEffective aromatase inhibition; variable clinical outcomes
Letrozole2.8Breast cancerStandard treatment; strong efficacy
Anastrozole1.0Breast cancerWidely used; effective in various settings

Case Studies

A notable case study involved an infertile morbidly obese man treated with anastrozole, which normalized his hormonal axis and improved spermatogenesis. While similar effects were anticipated with this compound, studies showed no significant benefits on muscle strength or body composition despite increased testosterone levels .

Propiedades

Número CAS

96301-34-7

Fórmula molecular

C20H26O2

Peso molecular

298.4 g/mol

Nombre IUPAC

(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1

Clave InChI

PEPMWUSGRKINHX-TXTPUJOMSA-N

SMILES

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C

SMILES isomérico

CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C

SMILES canónico

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C

Apariencia

Solid powder

Key on ui other cas no.

96301-34-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-methyl-1,4-androstadiene-3,17-dione
atamestane
SH 489
SH-489
SH489

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atamestane
Reactant of Route 2
Atamestane
Reactant of Route 3
Atamestane
Reactant of Route 4
Atamestane
Reactant of Route 5
Atamestane
Reactant of Route 6
Atamestane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.